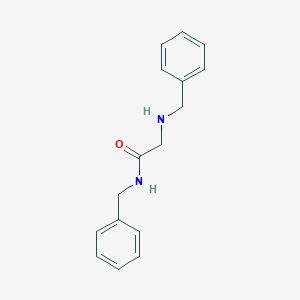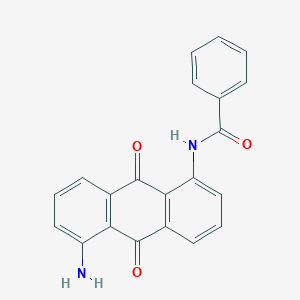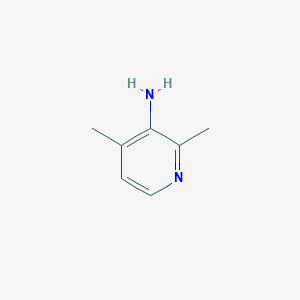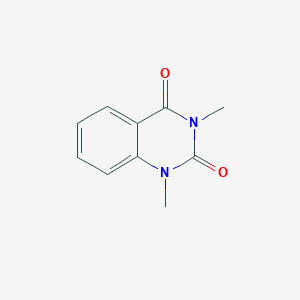
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” is also known as 1,3-Dimethylbarbituric acid . It is a derivative of pyrimidine and has the molecular formula C6H8N2O2 . It is also referred to as 1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, can be achieved through multi-component reactions . For instance, a three-component reaction involving barbituric acid, aldehydes, and anilines can lead to the formation of pyrimido[4,5-b]quinolinediones . Another method involves the reaction of aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum’s acid in aqueous media .Molecular Structure Analysis
The molecular structure of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be analyzed using computational techniques such as density functional theory . The contour maps of HOMO-LUMO and molecular electrostatic potential can illustrate the charge density distributions that could be associated with the biological activity .Chemical Reactions Analysis
The chemical reactions involving “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The reactions include the formation of the compound from its ions and the transformation of the compound into other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The molecular weight of the compound is 140.1399 g/mol . The compound is also available as a 2D Mol file .Safety And Hazards
The safety data sheet for 1,3-Dimethylbarbituric acid, a synonym for “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye protection/face protection .
Orientations Futures
The future directions for the study of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” could involve further exploration of its biological and pharmacological activities, development of new synthetic methods, and investigation of its potential applications in medicinal chemistry. The compound’s potential as an anticancer and antiviral drug could be particularly interesting areas for future research .
Propriétés
Numéro CAS |
1013-01-0 |
|---|---|
Nom du produit |
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl- |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
1,3-dimethylquinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
Clé InChI |
DHSVUPZSHZKQDA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
Autres numéros CAS |
1013-01-0 |
Pictogrammes |
Irritant |
Synonymes |
1,3-diMe-2,4-quinazolinedione 1,3-dimethyl-2,4-(1H,3H)-quinazolinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



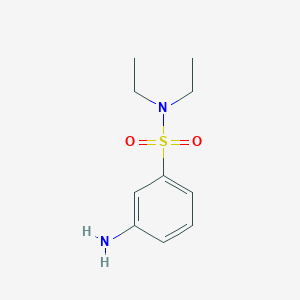
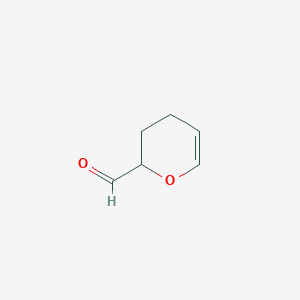
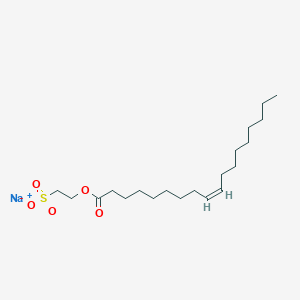

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
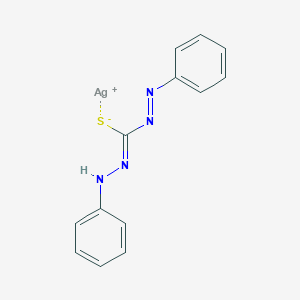
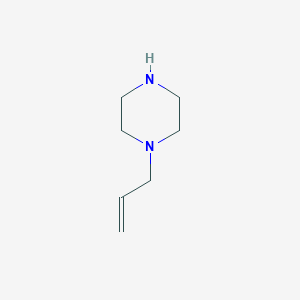
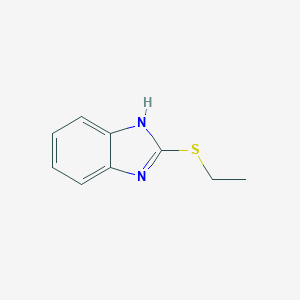
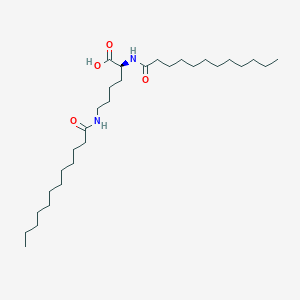

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
